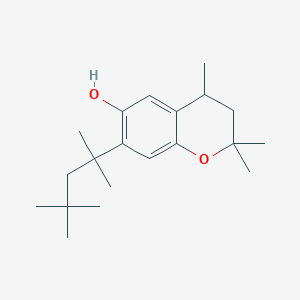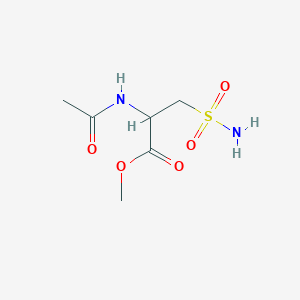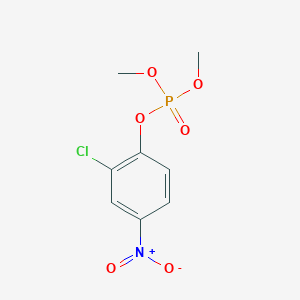
Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester, commonly known as CDNB, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a substrate for the measurement of glutathione S-transferase activity.
Mécanisme D'action
CDNB is a substrate for GSTs, which catalyze the conjugation of glutathione to CDNB. The reaction yields a thioether product that is stable and can be measured spectrophotometrically. The mechanism of action of CDNB involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of CDNB.
Effets Biochimiques Et Physiologiques
CDNB has been shown to induce oxidative stress and apoptosis in various cell types. CDNB has also been shown to cause DNA damage and alter gene expression in some cell types. However, the physiological effects of CDNB in vivo are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
CDNB is a widely used substrate for the measurement of GST activity. It is easy to use and provides a reliable and reproducible method for the measurement of GST activity. However, CDNB has some limitations, including its potential toxicity and the fact that it may not accurately reflect the activity of all GST isoforms.
Orientations Futures
There are many future directions for the use of CDNB in scientific research. One potential area of research is the development of new GST inhibitors for the treatment of cancer and other diseases. CDNB could also be used in the study of drug metabolism and drug-drug interactions. Additionally, CDNB could be used in the development of new diagnostic tools for the detection of GST activity in various tissues and organisms.
Méthodes De Synthèse
CDNB is synthesized by the reaction of 2-chloro-4-nitrophenol with dimethyl phosphorochloridate in the presence of a base. The reaction yields CDNB as a yellow crystalline solid. The purity of the synthesized CDNB can be determined by HPLC or NMR spectroscopy.
Applications De Recherche Scientifique
CDNB is widely used in scientific research as a substrate for the measurement of glutathione S-transferase activity. Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of xenobiotics and reactive oxygen species. CDNB is commonly used to measure the activity of GSTs in various tissues and organisms. CDNB has also been used in the study of drug metabolism and drug-drug interactions.
Propriétés
Numéro CAS |
17650-76-9 |
|---|---|
Nom du produit |
Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester |
Formule moléculaire |
C8H9ClNO6P |
Poids moléculaire |
281.59 g/mol |
Nom IUPAC |
(2-chloro-4-nitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H9ClNO6P/c1-14-17(13,15-2)16-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
Clé InChI |
BLVSIGRJPXXNPD-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
SMILES canonique |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



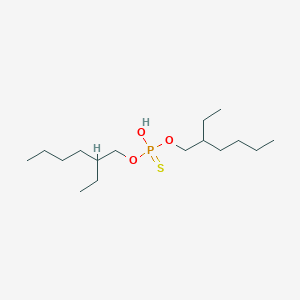
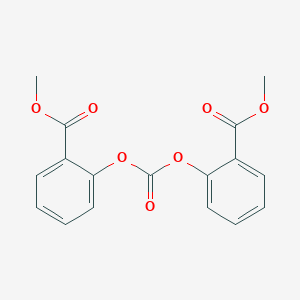
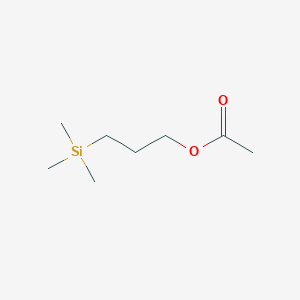
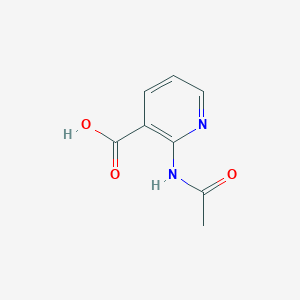
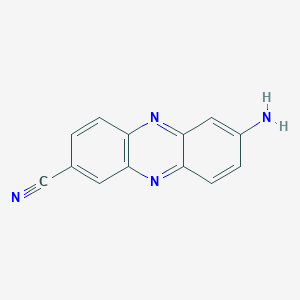
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)





![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
